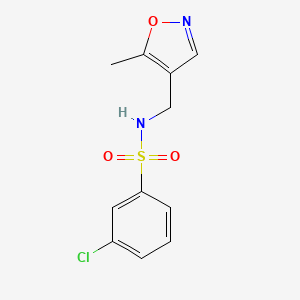

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

説明

特性

IUPAC Name |

3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S/c1-8-9(6-13-17-8)7-14-18(15,16)11-4-2-3-10(12)5-11/h2-6,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQZOXYILATHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:

Formation of the isoxazole ring: The 5-methylisoxazole moiety can be synthesized through a cyclization reaction of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers.

Sulfonamide formation: The benzenesulfonamide core is prepared by reacting an appropriate amine with benzenesulfonyl chloride under basic conditions.

Coupling reaction: The final step involves coupling the 5-methylisoxazole moiety with the benzenesulfonamide core using a suitable linker, such as a methylene bridge.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

化学反応の分析

Types of Reactions

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

科学的研究の応用

Medicinal Chemistry Applications

Antibacterial Activity : The sulfonamide functional group is well-known for its antibacterial properties. Research indicates that compounds within this class can inhibit bacterial growth by interfering with folic acid synthesis. This makes 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide a candidate for antibiotic development against resistant strains of bacteria.

Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly in pathways related to inflammation and pain management. Its potential as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2) has been investigated, indicating promise for anti-inflammatory applications .

Case Study: COX Inhibition

A study demonstrated that derivatives of benzenesulfonamides exhibit varying degrees of COX inhibition, suggesting that modifications to the structure can enhance selectivity and potency against specific isoforms .

Agricultural Applications

In agricultural science, sulfonamide compounds have been explored for their potential as herbicides or fungicides. Their ability to inhibit specific metabolic pathways in plants or fungi can lead to effective pest control strategies. The unique structure of this compound may provide enhanced efficacy compared to traditional agents.

Material Science Applications

The compound's unique chemical properties allow it to be used in the development of new materials, particularly in polymer science. Its ability to modify polymer characteristics such as thermal stability and mechanical strength has been explored in various studies .

作用機序

The mechanism of action of 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. It may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects . For example, it may inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells, thereby exerting anticancer activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Receptor Antagonism

Several compounds synthesized by Kudelko et al. () share structural similarities with the target molecule. These include:

Key Observations :

- Electron-Withdrawing vs. In contrast, the methoxy group in 17 increases hydrophilicity, favoring solubility but possibly reducing membrane permeability .

- Heterocyclic Modifications : The dihydrobenzofuran-piperidine moiety in 15–18 introduces conformational rigidity, which may enhance selectivity for specific receptors compared to the simpler 5-methylisoxazole group in the target compound .

Functional Analogues in Antimicrobial Activity

Zhang et al. () synthesized 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives, which share the 5-methylisoxazole-sulfonamide backbone. These compounds exhibited:

- PTP1B Inhibition : IC₅₀ values in the low micromolar range (5–10 µg/mL), attributed to the sulfonamide’s ability to mimic phosphate groups .

- PPAR Activation : Compound 12 showed 66% activation of PPRE (vs. 100% for pioglitazone), suggesting that bulky aryl groups (e.g., bromophenyl) enhance nuclear receptor binding .

生物活性

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzenesulfonamide core with a 3-chloro substituent and a 5-methylisoxazole moiety connected via a methylene bridge. The synthesis typically involves:

- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers.

- Sulfonamide Formation : Reaction of an appropriate amine with benzenesulfonyl chloride under basic conditions leads to the formation of the sulfonamide core.

- Coupling Reaction : The final step involves linking the isoxazole moiety to the sulfonamide core using a methylene bridge.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, it was found to have potent effects against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 7.812 µg/mL against Escherichia coli and 31.125 µg/mL against Candida albicans .

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial enzymes critical for folate synthesis, which is essential for bacterial growth.

- Antibiofilm Activity : The compound has shown efficacy in preventing biofilm formation by pathogenic microbes, which is crucial in treating chronic infections .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. Research on similar compounds indicates that:

- Increasing hydrophobic groups enhances antimicrobial activity.

- Substitutions on the isoxazole ring can significantly influence potency against specific microbial strains.

For instance, modifications that increase hydrophobicity or introduce electron-donating groups have been shown to improve activity against E. coli and S. aureus .

Case Studies

- Anticancer Potential : A study evaluated the cytotoxic effects of several derivatives, including those similar to this compound, against cancer cell lines. One derivative demonstrated a CC50 value of 58.4 µM against HT29 colorectal cancer cells, indicating potential as an anticancer agent .

- Urease Inhibition : Research into urease inhibitors revealed that sulfonamide compounds like this one could effectively inhibit urease activity, suggesting applications in treating conditions like urease-related infections .

Q & A

Q. What strategies improve the scalability of this compound synthesis for high-throughput screening?

- Methodological Answer : Flow chemistry reduces reaction times and improves reproducibility. Catalytic methods (e.g., Pd-mediated cross-coupling) enhance atom economy. Quality control via inline PAT (process analytical technology) tools (e.g., FTIR spectroscopy) ensures batch consistency. Automation (e.g., Chemspeed® platforms) enables parallel synthesis of derivatives for SAR libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。